(2R)-2,3-dimethoxypropane-1-sulfonyl chloride
CAS No.: 2230789-77-0
Cat. No.: VC7008188
Molecular Formula: C5H11ClO4S
Molecular Weight: 202.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2230789-77-0 |
---|---|
Molecular Formula | C5H11ClO4S |
Molecular Weight | 202.65 |
IUPAC Name | (2R)-2,3-dimethoxypropane-1-sulfonyl chloride |
Standard InChI | InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Standard InChI Key | NZRWKUFLBBONMX-RXMQYKEDSA-N |
SMILES | COCC(CS(=O)(=O)Cl)OC |
Introduction
Molecular Structure and Stereochemical Configuration
Stereochemical Analysis
Synthetic Methodologies and Challenges
Retrosynthetic Considerations
The synthesis of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride likely proceeds via:
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Chiral Pool Synthesis: Starting from enantiomerically pure glycerol derivatives, though this approach may require complex protecting group strategies.
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Asymmetric Catalysis: Enzymatic or metal-catalyzed methods to install the (2R) configuration, as demonstrated in related systems .
Reported Analogues and Lessons
The synthesis of 2,2-dimethylpropane-1-sulfonyl chloride (CAS 53333-76-9) provides a relevant comparison . This analogue, lacking methoxy groups, is prepared via radical sulfonation of 2,2-dimethylpropane-1-thiol followed by chlorination. For the target compound, analogous routes would require methoxy-protected precursors and stereoselective sulfonation.
Notably, attempts to glycosylate similar sulfonyl chlorides have encountered unexpected regioselectivity issues, as seen in the formation of byproducts during stannic chloride-mediated reactions . Such challenges highlight the need for optimized conditions to avoid racemization or rearrangements.
Physicochemical and Spectroscopic Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data for the protonated adduct ([M+H]⁺) predicts a CCS of 140.3 Ų, while the sodiated adduct ([M+Na]⁺) exhibits 149.6 Ų . These values suggest a compact molecular geometry, consistent with intramolecular hydrogen bonding between methoxy and sulfonyl groups.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 203.01393 | 140.3 |
[M+Na]⁺ | 224.99587 | 149.6 |
[M+NH₄]⁺ | 220.04047 | 147.1 |
Spectral Signatures
While experimental NMR or IR data are unavailable, analogous sulfonyl chlorides exhibit:
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¹H NMR: δ 3.2–3.5 ppm (methoxy protons), δ 4.1–4.3 ppm (methylene adjacent to sulfonyl group).
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¹³C NMR: δ 55–60 ppm (methoxy carbons), δ 70–75 ppm (C2 and C3), δ 115–120 ppm (sulfonyl carbon).
The absence of literature spectra for this specific compound underscores a gap in publicly available characterization data.
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